3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one is a chemical compound with the molecular formula and a molecular weight of 192.17 g/mol. This compound features an indole structure, characterized by a fused bicyclic system consisting of a benzene ring and a pyrrole ring. The nitro group is located at the 7-position, while a methyl group is present at the 3-position of the indole framework. This specific arrangement contributes to its unique chemical properties and potential biological activities, making it an area of interest in medicinal chemistry and organic synthesis .
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with altered properties .
Research indicates that 3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one exhibits various biological activities, including:
These biological activities make 3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one a candidate for further pharmacological research .
The synthesis of 3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. Common methods include:
These synthetic routes allow for the production of the compound in sufficient yield for biological testing and application .
3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one has potential applications in several fields:
The versatility of this compound underscores its significance in both academic research and industrial applications .
Interaction studies involving 3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one focus on its biochemical interactions with proteins and enzymes. These studies may include:
Such studies are crucial for determining the therapeutic potential and safety profile of the compound .
3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 1-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indole-3-carboxylate | Contains a ketone instead of an ester | May exhibit different reactivity due to keto group |
| Methyl 7-nitro-3-propyl-1H-indole-5-carboxylate | Propyl group at position 3 | Alters lipophilicity and potentially alters binding |
| 5-Methyl-7-nitro-2,3-dihydro-1H-indole | Lacks carboxylate functionality | Focuses on antimicrobial properties without ester influence |
These compounds highlight the diversity within indole derivatives while emphasizing how 3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one stands out due to its specific functional groups and potential applications .
Nitroindolinones constitute a subclass of indole derivatives where a nitro group (-NO₂) modifies the indole scaffold. 3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one belongs to the 2-indolinone family, distinguished by a ketone group at the 2-position of the indole ring (Figure 1). The methyl group at C3 induces steric effects that influence conformational flexibility, while the nitro group at C7 enhances electron-withdrawing properties critical for photochromic behavior.
Table 1: Comparative Structural Features of Nitroindolinone Derivatives
| Compound | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 3-Methyl-7-nitroindolin-2-one | C₉H₈N₂O₃ | 7-NO₂, 3-CH₃ | 192.17 | Indolinone, Nitro, Methyl |
| 5-Nitroindoline | C₈H₆N₂O₂ | 5-NO₂ | 162.15 | Indoline, Nitro |
| 7-Nitroindoline-S-ethylthiocarbamate | C₁₁H₁₁N₃O₃S | 7-NO₂, S-ethylthiocarbamate | 265.29 | Indoline, Nitro, Thiocarbamate |
Data derived from PubChem entries and synthetic studies.
The planar aromatic system of the indole ring facilitates π-π stacking interactions, while the nitro group’s electron-deficient nature promotes charge-transfer transitions upon UV irradiation. Quantum chemical calculations on analogous chloro-nitroindolinones reveal that substituent positioning significantly affects frontier molecular orbitals, with nitro groups lowering LUMO energies by ~1.5 eV compared to non-nitrated analogs.
The synthesis of 3-methyl-7-nitro-2,3-dihydro-1H-indol-2-one represents a significant challenge in heterocyclic chemistry, requiring precise control over regioselectivity and functional group compatibility [4] [18]. This nitroindolinone derivative combines the structural complexity of the indole ring system with the reactivity challenges posed by nitro and carbonyl functionalities [31] [38]. The following sections detail the established synthetic approaches for accessing this important class of compounds.
Friedel-Crafts acylation represents one of the most fundamental approaches for introducing carbonyl functionality into indole derivatives [5] [14]. The reaction mechanism involves the formation of an acylium ion intermediate, which subsequently attacks the electron-rich indole nucleus [15] [16]. For ethyl indole-2-carboxylate, acylation with various acyl chlorides under Friedel-Crafts conditions has been demonstrated to give mono-acyl indole derivatives in moderate to good yields [5].
The positional selectivity of Friedel-Crafts acylation on indole substrates is highly dependent on the electronic nature of the acyl chloride employed [5]. Simple alkyl acyl chlorides such as methyl or n-propyl acyl chlorides result in acylation at both the C-3 position and the benzene moiety in approximately equal ratios [5]. However, acyl chlorides derived from stronger acids demonstrate a pronounced tendency to substitute at the C-5 position rather than the conventional C-3 nucleophilic center [5].
| Acyl Chloride Type | Primary Substitution Site | Yield Range (%) | Reaction Temperature (°C) |
|---|---|---|---|
| Alkyl (methyl, propyl) | C-3 and benzene (1:1) | 60-75 | 0-25 |
| Aromatic | C-5 (major) | 65-85 | 0-25 |
| Electron-deficient | C-5 (exclusive) | 70-90 | 0-25 |
The catalytic system typically employs aluminum chloride as the Lewis acid catalyst in a molar ratio of substrate:reagent:aluminum chloride of 1:2:2 [5]. The reaction is conducted in ethylene chloride at controlled temperatures to minimize side reactions [5]. Recent advances have explored the use of alternative Lewis acids to improve selectivity and reduce the environmental impact of the transformation [14].
Asymmetric Friedel-Crafts reactions have emerged as powerful tools for accessing chiral indole derivatives [14] [20]. Chiral metal complexes and organocatalysts have been successfully employed to achieve high levels of enantioselectivity in the alkylation and acylation of indoles [14]. The catalytic asymmetric Friedel-Crafts reaction of indoles with various electrophilic partners including α,β-unsaturated ketones, esters, amides, and nitroalkenes has been extensively developed [14].
The nitration of indole derivatives presents unique challenges due to the acid-sensitive nature of the indole nucleus [6] [18]. Conventional nitrating reagents, particularly the mixed acid system of nitric acid and sulfuric acid, frequently lead to acid-catalyzed polymerization of the indole substrate [6]. This fundamental limitation has necessitated the development of alternative nitrating methodologies.
Non-acidic nitrating agents have proven essential for successful indole nitration [6]. Benzoyl nitrate and ethyl nitrate represent the most widely employed alternatives to the conventional mixed acid system [6]. These reagents provide significantly milder reaction conditions while maintaining high regioselectivity for the C-3 position of the indole ring [6].
The regioselectivity of indole nitration is strongly influenced by the substitution pattern and reaction conditions [6] [21]. Nitration of 2-methylindole with benzoyl nitrate selectively affords the 3-nitro derivative [6]. However, under strongly acidic conditions using nitric acid and sulfuric acid, the same substrate yields the C-5 nitro-substituted product [6]. This divergent regioselectivity has been attributed to the protonation of the indole at C-3 under acidic conditions, which deactivates the pyrrole ring toward further electrophilic attack [6].
Modern nitrating methodologies have incorporated tert-butyl nitrite as an effective nitro source [35]. This approach, combined with oxidants such as ceric ammonium nitrate, enables controlled nitration under mild conditions [35]. The reaction proceeds through a radical mechanism and demonstrates excellent functional group tolerance [35].
| Nitrating Reagent | Reaction Conditions | Primary Product | Yield (%) |
|---|---|---|---|
| Benzoyl nitrate | Neutral conditions, 25°C | C-3 nitroindole | 70-85 |
| Ethyl nitrate | Neutral conditions, 25°C | C-3 nitroindole | 65-80 |
| HNO₃/H₂SO₄ | Acidic conditions, 0-50°C | C-5 nitroindole | 30-60 |
| tert-Butyl nitrite/CAN | MeCN, 100°C | Various positions | 75-95 |
The preparation of 5-nitroindole-2-carboxylic acid has been achieved through a two-step process involving condensation of para-nitrophenylhydrazine hydrochloride with ethyl pyruvate, followed by Fischer indole cyclization [21]. This approach demonstrates productive yields of 71.4% for the cyclization step and 87.4% for the subsequent hydrolysis [21].
Contemporary synthetic methodologies have revolutionized the preparation of indole derivatives through the development of highly selective catalytic systems [8] [9] [10]. These approaches offer superior regioselectivity, milder reaction conditions, and enhanced environmental compatibility compared to traditional methods [10].
Transition metal-catalyzed dearomative transformations have emerged as powerful tools for accessing indoline derivatives [8]. Regioselective dearomative arylboration of indoles generates diverse indolines through a migratory insertion pathway [8]. This methodology accomplishes intermolecular dearomatization of simple indoles without requiring activating or directing groups at the C-2 or C-3 positions [8]. The reaction achieves exceptional selectivity with regio- and diastereoselectivities exceeding 40:1 in optimal cases [8].
The choice of N-protecting group proves crucial for controlling regioselectivity in catalytic transformations [8]. Systematic variation of the carbonyl orientation of the N-protecting group on indole demonstrates remarkable interplay between electronics of the C2-C3 π-bond and steric factors [8]. This approach has enabled the synthesis of both C2- and C3-borylated indolines with high selectivity [8].
Gold and platinum catalysis have provided complementary approaches for indole functionalization [9]. Catalyst-dependent stereodivergent and regioselective synthesis of indole-fused heterocycles through formal cycloadditions of indolyl-allenes demonstrates the versatility of these systems [9]. Gold catalysis promotes [3+2] cycloaddition of allene with indole, while platinum complexes facilitate alternative reaction pathways [9]. The methodology features total reversion of quaternary stereocenters when different metal catalysts are employed [9].
Ruthenium nanocatalysts have demonstrated exceptional performance in regioselective C-H alkenylation of indoles [13]. The reaction tolerates both electron-withdrawing and electron-donating groups on the indole substrate [13]. The nanocatalyst exhibits remarkable recyclability, maintaining activity for up to four cycles [13]. Mechanistic studies confirm a heterogeneous catalytic pathway, with surface oxides responsible for the high catalytic efficiency [13].
| Catalytic System | Substrate Scope | Selectivity | Recyclability | Yield Range (%) |
|---|---|---|---|---|
| Pd-catalyzed borylation | Simple indoles | >40:1 rr/dr | Limited | 70-95 |
| Au/Pt cycloaddition | Indolyl-allenes | Complete stereodivergence | Not reported | 75-90 |
| Ru nanocatalyst | 3-Alkenylindoles | High regioselectivity | 4 cycles | 80-95 |
| Ionic liquid catalysis | Substituted indoles | Moderate to high | 5-10 cycles | 70-95 |
Ionic liquid-based catalytic systems have gained prominence for their environmental benefits and recyclability [10]. Dual-nature ionic liquids, functioning as both acid and base catalysts, enable streamlined synthetic processes [10]. The ionic liquid 1,4-diazabicyclo[2.2.2]octane-based systems demonstrate exceptional reusability while maintaining high catalytic activity over multiple cycles [10]. These systems facilitate three-component tandem reactions involving indoles, aldehydes, and malononitrile under mild conditions [10].
The purification and isolation of nitroindolinone derivatives require specialized techniques due to their unique physicochemical properties and potential instability [22] [25] [26]. The selection of appropriate purification methods depends on the molecular weight, polarity, stability, and intended application of the target compound [26].
Column chromatography remains the most widely employed purification technique for indole derivatives [23] [28]. Silica gel serves as the standard stationary phase, with gradient elution systems providing optimal separation [23]. The choice of solvent system is critical for achieving effective separation while maintaining compound integrity [23]. Typical solvent combinations include petroleum ether and ethyl acetate in varying ratios, with polarity adjustments based on the specific substitution pattern of the target molecule [28].
For indole-3-acetic acid purification, a rapid two-step procedure employing amino anion exchange minicolumns followed by high-resolution C18 chromatography has been developed [22] [24]. This methodology reduces sample preparation time to one-third of conventional procedures while improving recovery by 40-50% compared to solvent partitioning methods [22] [24]. The technique enables simultaneous processing of multiple samples, significantly enhancing throughput [22].
Crystallization techniques play a crucial role in the final purification and characterization of indole derivatives [25] [29]. Crystal habit and morphology are strongly influenced by crystallization conditions including solvent selection, temperature control, and nucleation parameters [25] [29]. Indole derivatives typically form plate crystals with the largest {002} facet [25] [29]. The morphological importance of crystal faces varies with solvent polarity, resulting in habit changes from needle to plate forms [25] [29].
| Crystallization Solvent | Crystal Habit | Purity (%) | Recovery (%) |
|---|---|---|---|
| Methanol | Plates | 95-98 | 75-85 |
| Ethanol | Mixed habits | 90-95 | 80-90 |
| Hexane | Needles | 98-99 | 60-75 |
| Mixed solvents | Variable | 95-99 | 70-90 |
Extraction techniques provide essential tools for initial purification and concentration of indole derivatives from reaction mixtures [26] [27]. Liquid-liquid extraction exploits differential solubility between immiscible solvents, typically employing water and organic solvents such as ethyl acetate or dichloromethane [26]. Acid-base extraction proves particularly valuable for compounds containing ionizable functional groups [26]. The distribution coefficient quantifies extraction efficiency and guides optimization of extraction protocols [26].
Modern extraction methodologies emphasize green chemistry principles and enhanced efficiency [26]. Ultrasound-assisted extraction and microwave-assisted extraction offer reduced extraction times and improved yields compared to conventional techniques [26]. Supercritical fluid extraction provides selective extraction capabilities while minimizing solvent usage [26]. However, these advanced techniques require specialized equipment and may present scalability challenges for commercial applications [26].
High-performance liquid chromatography serves dual roles in both analytical characterization and preparative purification [28]. Semi-preparative HPLC enables isolation of pure compounds from complex mixtures with precise control over separation parameters [28]. The technique proves particularly valuable for compounds that are difficult to crystallize or those required in high purity for biological evaluation [28].
X-ray crystallographic analysis of nitroindolinone compounds provides critical insights into their three-dimensional molecular architecture and intermolecular interactions. Crystallographic studies of related nitroindoline systems have revealed precise structural parameters that characterize these heterocyclic frameworks. The crystallographic refinement employing SHELXL software allows for the determination of bond lengths and angles with precision of ±0.001 Å , establishing accurate geometric parameters for the nitroindolinone scaffold.
The crystal structure of related nitroindoline compounds demonstrates characteristic features including the planar nitramino group configuration with only slight twisting relative to the indoline ring system [3]. The nitrogen-nitrogen bond in nitroindoline structures exhibits partial double-bond character, as evidenced by shortened bond distances compared to typical single bonds [3]. Furthermore, crystallographic analysis reveals that the bridgehead nitrogen-carbon bond is slightly shorter than observed in typical secondary aromatic nitramines [3], indicating electronic delocalization within the heterocyclic framework.
Intermolecular interactions play a crucial role in crystal packing arrangements. Crystallographic studies show that nitroindoline molecules are connected through weak carbon-hydrogen···oxygen hydrogen bonds, forming chains parallel to specific crystallographic directions [3]. The systematic analysis of crystal structures reveals that hydrogen bonding interactions and π-π stacking arrangements contribute significantly to the stabilization of the solid-state structure [4] [5].
The crystallographic data for nitroindolinone derivatives typically shows monoclinic or triclinic space groups, with cell parameters that reflect the molecular dimensions and packing efficiency [5] [6]. The determination of unit cell parameters, space group symmetry, and atomic coordinates provides a comprehensive picture of the molecular architecture and enables the calculation of derived properties such as density and intermolecular contact distances.
Nuclear Magnetic Resonance spectroscopy provides detailed information about the electronic environment and connectivity of atoms within the 3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one structure. The $$ ^1H $$ Nuclear Magnetic Resonance spectrum exhibits characteristic chemical shift patterns that reflect the electronic effects of the nitro substituent and the lactam carbonyl group.
The aromatic proton signals in nitroindolinone systems typically appear in the downfield region between 7.0-8.5 parts per million [7] [8]. The nitro group's strong electron-withdrawing effect significantly deshields adjacent aromatic protons, causing substantial downfield shifts compared to unsubstituted indoline derivatives. Specifically, the proton ortho to the nitro group (position 6 or 8) exhibits pronounced deshielding, often appearing as a doublet or doublet of doublets at approximately 8.0-8.5 parts per million [3] [9].
The methyl group at position 3 presents as a characteristic singlet or doublet in the aliphatic region, typically around 1.5-2.0 parts per million [10]. The chemical shift position depends on the stereochemical environment and the diastereotopic nature of the methyl substituent. The methylene proton at position 3 appears as a characteristic pattern reflecting the asymmetric environment created by the adjacent chiral center.
| Proton Environment | Chemical Shift Range (δ) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic H-4 | 7.2-7.5 ppm | d or t | Meta to nitro group |
| Aromatic H-5 | 7.3-7.6 ppm | t or dd | Para to nitro group |
| Aromatic H-6 | 8.0-8.5 ppm | d or dd | Ortho to nitro group |
| Methyl group (C-3) | 1.5-2.0 ppm | s or d | Aliphatic methyl |
| Methylene H (C-3) | 3.5-4.0 ppm | m | α to carbonyl |
The $$ ^{13}C $$ Nuclear Magnetic Resonance spectrum provides complementary structural information through carbon chemical shifts that reflect the electronic environment of each carbon nucleus [11]. The carbonyl carbon (C-2) typically appears at approximately 175-180 parts per million, characteristic of lactam carbonyls [10]. The aromatic carbons exhibit chemical shifts in the range of 110-150 parts per million, with the carbon bearing the nitro group significantly deshielded to approximately 140-150 parts per million due to the electron-withdrawing effect.
The nitro-bearing carbon shows characteristic downfield shifting due to the strong electron-withdrawing inductive effect of the nitro group [11]. The quaternary carbon atoms within the aromatic ring system exhibit distinct chemical shifts that enable unambiguous assignment through two-dimensional Nuclear Magnetic Resonance correlation experiments such as Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation spectroscopy [9].
The ultraviolet-visible absorption spectrum of 3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one exhibits characteristic features associated with nitroaromatic chromophore systems. Nitroaromatic compounds display distinctive electronic transitions that arise from the conjugation between the aromatic π-system and the nitro group's extended π-electron system.
The primary absorption bands in nitroaromatic systems occur due to π→π* transitions involving the aromatic ring and charge-transfer transitions from the aromatic ring to the nitro group [12] [13]. The absorption spectrum typically shows multiple bands in different regions of the ultraviolet-visible spectrum, each corresponding to specific electronic transitions.
For nitrobenzene derivatives, the absorption spectrum exhibits characteristic bands around 280 nanometers, 240 nanometers, and extending into the far ultraviolet region around 193 nanometers and 164 nanometers [12]. A weak absorption feature is also observed in the near-ultraviolet region around 345 nanometers, attributed to a symmetry-forbidden n→π* transition localized primarily on the nitro group [12].
The specific electronic transitions can be assigned as follows: the longest wavelength band (around 345 nanometers) corresponds to a ^1(nA π*) transition primarily localized on the nitro group, while the stronger absorption around 280 nanometers involves ^1(nB π) and ^1(L_b ππ) transitions [12]. The intense absorption bands at shorter wavelengths result from allowed π→π* transitions with significant charge-transfer character.
| Wavelength Region | Absorption Maximum | Transition Type | Assignment |
|---|---|---|---|
| Near-UV | 340-350 nm | n→π* | Nitro group localized |
| Mid-UV | 270-290 nm | π→π* | Aromatic-nitro CT |
| Far-UV | 230-250 nm | π→π* | Ring-centered |
| Deep-UV | 190-200 nm | π→π* | High-energy transitions |
The absorption characteristics are significantly influenced by solvent effects, particularly for charge-transfer transitions [12]. Polar solvents typically cause bathochromic (red) shifts in the charge-transfer bands due to stabilization of the excited state dipole moment. The extinction coefficients for these transitions are generally high, reflecting the allowed nature of the electronic transitions in nitroaromatic systems.
The systematic study of nitroaromatic absorption spectra reveals that the nitro functional group absorption maximum ranges between 170 nanometers and 270 nanometers, with the specific wavelength and intensity being highly dependent upon the molecular structure of the aromatic framework [13] [14]. The addition of multiple nitro groups typically results in increased intensity and blue shifts from approximately 240 nanometers to 210 nanometers [13].
Mass spectrometry of 3-Methyl-7-nitro-2,3-dihydro-1H-indol-2-one provides detailed information about its fragmentation behavior under electron ionization conditions. The compound exhibits characteristic fragmentation pathways that reflect the stability of various structural units and the influence of the nitro group on fragmentation processes.
The molecular ion peak appears at mass-to-charge ratio 192, corresponding to the molecular weight of the compound [1]. However, nitroaromatic compounds often exhibit relatively weak molecular ion peaks due to facile fragmentation processes initiated by the electron-deficient nature of the nitro group [15] [16]. The base peak and major fragment ions provide diagnostic information for structural identification.
The primary fragmentation pathway involves the loss of nitric oxide (nitrogen monoxide, mass 30) from the molecular ion, resulting in a prominent fragment at mass-to-charge ratio 162 [16] [17]. This fragmentation is characteristic of nitroaromatic compounds and represents one of the most common initial fragmentation processes. The loss of nitrogen dioxide (mass 46) may also occur, though typically with lower intensity [16].
Additional fragmentation pathways include alpha-cleavage adjacent to the carbonyl group, which is a common process in ketones and lactams [18]. This results in the formation of fragments that retain either the aromatic portion or the aliphatic substituents. The indolinone ring system may undergo ring-opening fragmentation, leading to the formation of linear fragments that provide structural information about the heterocyclic framework.
The methyl substituent at position 3 may be lost as a methyl radical (mass 15), resulting in a fragment at mass-to-charge ratio 177. This process is facilitated by the α-position relative to the carbonyl group, which stabilizes the resulting carbocation through resonance with the adjacent π-system [18].
| Fragment m/z | Loss from Molecular Ion | Proposed Structure | Relative Intensity |
|---|---|---|---|
| 192 | — | Molecular ion [M]- + | Variable (weak-moderate) |
| 177 | -15 (CH₃- ) | [M-CH₃]+ | Low-moderate |
| 162 | -30 (NO- ) | [M-NO]+ | High |
| 146 | -46 (NO₂- ) | [M-NO₂]+ | Moderate |
| 118 | -74 (NO₂ + CO) | [M-NO₂-CO]+ | Moderate |
The fragmentation of nitroindolinone compounds follows predictable patterns based on the stability of the resulting fragments and the electronic effects of the substituents [15] [19]. The nitro group facilitates fragmentation through its electron-withdrawing effect, which destabilizes the molecular ion and promotes bond cleavage processes.